2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
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Overview
Description
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of dichloro substituents on the benzamide ring and a dioxidotetrahydrothiophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloro substituents on the benzamide ring can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.
Scientific Research Applications
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: This compound lacks the N-methyl group, which may affect its chemical properties and biological activity.
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide: . The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-15(9-4-5-19(17,18)7-9)12(16)10-6-8(13)2-3-11(10)14/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRGJAJPWWXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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